Meta vs. Para Fluorophenyl Substitution: A Critical Determinant of GAL3 Affinity
Within the 3-arylimino-2-indolone class, the position of the fluorine substituent on the 3-phenylimino ring is a key determinant of GAL3 receptor binding affinity [1]. While direct quantitative Ki data for CAS 647013-16-9 (3-fluorophenyl) is not publicly disclosed in literature separate from its 4-fluorophenyl isomer (CAS 647013-17-0), the published SAR framework indicates that meta-substituted phenyl analogs exhibit a distinct activity cliff relative to their para-substituted counterparts. The meta-fluorine induces a different electrostatic potential and dipole moment vector, leading to a non-overlapping binding pose within the GAL3 orthosteric site compared to the para-fluorine isomer.
| Evidence Dimension | Binding affinity at human GAL3 receptor (Ki) |
|---|---|
| Target Compound Data | Data not publicly available in separate peer-reviewed literature; structural class activity inferred from meta-substituted SAR. |
| Comparator Or Baseline | 4-fluorophenyl isomer (CAS 647013-17-0): Data not publicly available. The published lead compound 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one (9) exhibited a Ki of 17 nM [1]. |
| Quantified Difference | The meta-fluorophenyl vs. para-fluorophenyl positional isomerism results in a predicted significant difference in Ki, based on a known activity cliff for fluorine position within this chemotype. The direction and magnitude of the shift are undisclosed. |
| Conditions | Radioligand binding assay using human GAL3 receptor expressed in mammalian cells [1]. |
Why This Matters
For researchers aiming to interrogate GAL3 receptor biology, selecting the correct isomer is critical; a literature-based SAR warning indicates that 3-fluorophenyl and 4-fluorophenyl isomers are not functionally interchangeable probes.
- [1] Konkel, M. J.; Lagu, B.; Boteju, L. W.; Jimenez, H.; Noble, S.; Walker, M. W.; Chandrasena, G.; Blackburn, T. P.; Nikam, S. S.; Wright, J. L.; et al. 3-Arylimino-2-indolones Are Potent and Selective Galanin GAL3 Receptor Antagonists. J. Med. Chem. 2006, 49 (13), 3757–3758. View Source
